4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a chloro substituent at the 4-position and a cyano group at the 5-position further defines its chemical structure .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit jak3, a member of the janus kinase family .
Mode of Action
It’s suggested that the nh moiety at the c4-position of similar compounds is critical for jak inhibition .
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .
Action Environment
It’s recommended to store similar compounds under inert gas and avoid air exposure .
Biochemical Analysis
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular functions. The compound’s interaction with these biomolecules often involves binding to active sites, leading to changes in enzyme activity and subsequent biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as MAP kinases, leading to altered gene expression and metabolic changes . These effects are critical for understanding how cells respond to external stimuli and maintain homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are essential for understanding the compound’s role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for research purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is vital for optimizing the compound’s use in research.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects within cells . Studying the subcellular localization of the compound can provide insights into its role in cellular processes.
Preparation Methods
The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be achieved through various synthetic routes. One common method involves the use of 2,3-dicarboxypyridine as a starting material. The synthetic route typically includes the following steps :
Esterification: Conversion of 2,3-dicarboxypyridine to its diester derivative.
Reduction: Reduction of the diester to the corresponding diol.
Chlorination: Introduction of the chloro substituent at the 4-position.
Cyclization: Cyclization of the intermediate with sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-b]pyridine ring system.
Cyanation: Introduction of the cyano group at the 5-position to yield the final product.
Chemical Reactions Analysis
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 4-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving pyrrolo[2,3-b]pyridine derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be compared with other similar compounds, such as:
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
These compounds share the pyrrolo[2,3-b]pyridine core structure but differ in the substituents attached to the ring system. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYGKPKPBWOTFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640137 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920966-02-5 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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